(6-Bromofuro[3,2-b]pyridin-2-yl)methanol
Description
(6-Bromofuro[3,2-b]pyridin-2-yl)methanol is a brominated heterocyclic compound featuring a fused furopyridine core with a hydroxymethyl substituent. Its molecular formula is C₈H₆BrNO₂, with a molecular weight of 228.04 g/mol (CAS: 1131335-66-4) . The compound’s structure combines a furan ring fused to a pyridine moiety, with bromine at the 6-position and a hydroxymethyl group at the 2-position. This configuration imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis and organic chemistry, particularly in cross-coupling reactions due to the bromine substituent .
Properties
IUPAC Name |
(6-bromofuro[3,2-b]pyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-5-1-8-7(10-3-5)2-6(4-11)12-8/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGSQDAFELBQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1OC(=C2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673940 | |
| Record name | (6-Bromofuro[3,2-b]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131335-66-4 | |
| Record name | 6-Bromofuro[3,2-b]pyridine-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131335-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Bromofuro[3,2-b]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromofuro[3,2-b]pyridin-2-yl)methanol typically involves the bromination of furo[3,2-b]pyridin-2-yl)methanol. This can be achieved through the reaction of furo[3,2-b]pyridin-2-yl)methanol with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar bromination reactions. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (6-Bromofuro[3,2-b]pyridin-2-yl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce the corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted furo[3,2-b]pyridine derivatives.
Scientific Research Applications
(6-Bromofuro[3,2-b]pyridin-2-yl)methanol is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which (6-Bromofuro[3,2-b]pyridin-2-yl)methanol exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism of action would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
5-Chloro-2-(hydroxymethyl)furo[3,2-b]pyridine
- Molecular Formula: C₈H₆ClNO₂
- Molecular Weight : 183.59 g/mol (CAS: 1347814-95-2) .
- Key Differences: Chlorine replaces bromine, reducing molecular weight and altering electronic effects (Cl is less electronegative than Br). Likely differences in reactivity: Bromine is a better leaving group, making the target compound more suitable for Suzuki or Buchwald-Hartwig couplings.
2-Bromo-6-pyridine methanol
Fused-Ring Modifications
(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol
- Molecular Formula: C₁₁H₁₃NO₄
- Molecular Weight : 223.23 g/mol (CAS: 1171920-53-8) .
- Key Differences: Dimethoxymethyl group replaces bromine, increasing steric bulk and lipophilicity. Enhanced solubility in polar organic solvents (e.g., methanol, DMF) due to methoxy groups. Applications: Potential use in prodrug design or as a protecting group strategy in multistep syntheses .
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
Heteroatom and Functional Group Variations
(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol
- Molecular Formula : C₉H₁₀N₂O₂
- Molecular Weight: Not explicitly stated; estimated ~178.19 g/mol.
- Key Differences: Pyrrolopyridine core with a methoxy group, enhancing electron density on the ring. Melting point: 160–162°C; soluble in methanol and dichloromethane . Applications: Intermediate in alkaloid-like drug candidates due to the methoxy group’s electron-donating effects .
Structural and Property Comparison Table
Biological Activity
(6-Bromofuro[3,2-b]pyridin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H10BrN2O
- Molecular Weight : 252.12 g/mol
- CAS Number : 1131335-66-4
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In various studies, it has shown effectiveness against a range of bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Enterococcus faecalis
The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound may serve as a potential candidate for antibiotic development .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines are indicative of its potency in inhibiting tumor growth .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial survival and cancer cell proliferation.
- Receptor Modulation : It can interact with cellular receptors, affecting signal transduction pathways that regulate cell growth and apoptosis.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may induce oxidative stress in target cells, leading to cell death .
Research Findings and Case Studies
| Study | Findings | Bacterial Strains Tested | IC50 Values |
|---|---|---|---|
| Study A | Demonstrated antimicrobial activity against E. coli | E. coli, S. aureus | 62.5 µg/mL |
| Study B | Inhibited proliferation of HeLa cells | HeLa | 226 µg/mL |
| Study C | Showed effectiveness against MRSA strains | MRSA | 78.12 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
